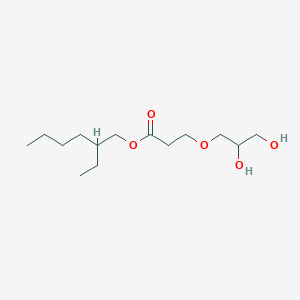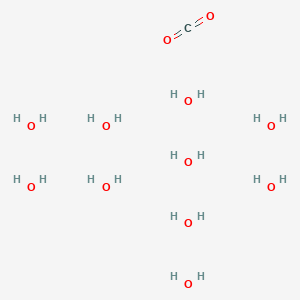
4-Benzyl-4-methyl-2,6-diphenyl-1lambda~6~-thiopyran-1,1(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide is an organic compound belonging to the thiopyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide typically involves the oxidation of 4-benzyl-4-methyl-2,6-diphenyl-4H-thiopyran. One common method employs sodium metaperiodate as the oxidizing agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiopyran.
Substitution: Various substituted thiopyrans depending on the reagents used.
Scientific Research Applications
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur-containing heterocycle can participate in redox reactions, influencing cellular processes. Additionally, its aromatic rings can engage in π-π interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Diphenyl-4H-pyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
Uniqueness
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide stands out due to its unique combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
908587-56-4 |
|---|---|
Molecular Formula |
C25H22O2S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-benzyl-4-methyl-2,6-diphenylthiopyran 1,1-dioxide |
InChI |
InChI=1S/C25H22O2S/c1-25(17-20-11-5-2-6-12-20)18-23(21-13-7-3-8-14-21)28(26,27)24(19-25)22-15-9-4-10-16-22/h2-16,18-19H,17H2,1H3 |
InChI Key |
PQAMOMKKUHTGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(S(=O)(=O)C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)




